In Vitro Pharmacology: Direct Comparison of Noradrenaline Uptake Inhibition
Desmethylmianserin exhibits half the potency of mianserin in inhibiting noradrenaline uptake in vitro, demonstrating a distinct pharmacological profile that is crucial for studies on mianserin's mechanism of action [1].
| Evidence Dimension | Inhibition of noradrenaline uptake into rat brain synaptosomes |
|---|---|
| Target Compound Data | IC50 = 60 nM |
| Comparator Or Baseline | Mianserin: IC50 = 30 nM |
| Quantified Difference | 2-fold lower potency (60 nM vs. 30 nM) |
| Conditions | Rat brain synaptosomes, in vitro assay |
Why This Matters
This quantitative difference in potency confirms that desmethylmianserin is not simply a less active version of mianserin but a distinct compound, justifying its separate procurement for precise in vitro receptor or uptake studies.
- [1] Nickolson VJ, Wieringa JH, van Delft AM. Comparative pharmacology of mianserin, its main metabolites and 6-azamianserin. Naunyn Schmiedebergs Arch Pharmacol. 1982 Apr;319(1):48-55. doi: 10.1007/BF00491478. View Source
